![molecular formula C14H21ClN2OS B5646848 (3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5646848.png)
(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including condensation, cyclization, and functionalization processes. For instance, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using NMR, UV-Vis, FT-IR, and mass spectroscopy. Quantum chemical calculations were employed to evaluate the formation and properties of the compound, indicating exothermic and spontaneous reactions at room temperature (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of synthesized compounds is analyzed using spectroscopic methods and theoretical calculations. For example, DFT and AIM studies on novel ethyl-4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate elucidated its structure and the existence of dimers through vibrational analysis and topological parameters (Singh et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving related compounds often result in the formation of dimers and polymers with specific properties. For instance, the study on the reaction of thieno[2,3-b]pyridines with sodium hypochlorite presented a unique and stereoselective approach to synthesizing dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, showcasing innovative pathways for compound modification (Stroganova et al., 2019).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and molecular weight, can be deduced from their structural characteristics. For instance, highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit showed significant solubility in common organic solvents and exhibited strong fluorescence, indicating the importance of molecular structure in determining physical properties (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electron affinity, are crucial for understanding the behavior of compounds under different conditions. For example, the synthesis and reactivity study of 6-substituted-2,4-dimethyl-3-pyridinols highlighted their antioxidant properties, showcasing their potential as chain-breaking antioxidants in organic chemistry (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
(3-chlorothiophen-2-yl)-[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2OS/c1-9(2)10-7-17(8-12(10)16(3)4)14(18)13-11(15)5-6-19-13/h5-6,9-10,12H,7-8H2,1-4H3/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSUYHGGIYRNDA-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1N(C)C)C(=O)C2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-ethoxy-1-propen-1-yl)-5-methoxy-1,3-benzoxazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5646771.png)
![8-methoxy-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-3-chromanecarboxamide](/img/structure/B5646777.png)
![3-methyl-7-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(3H)-quinazolinone](/img/structure/B5646782.png)
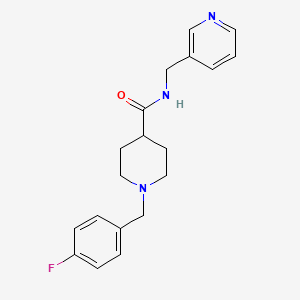
![2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646787.png)

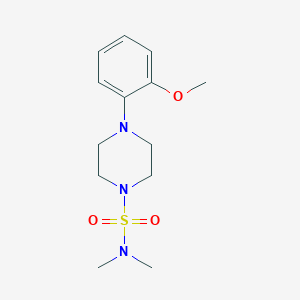
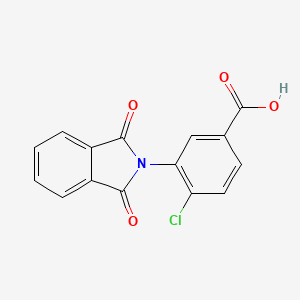
![(1S*,5R*)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5646819.png)
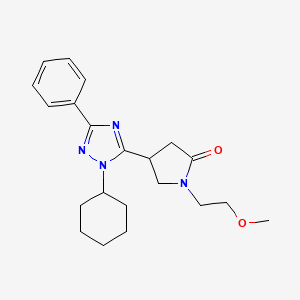
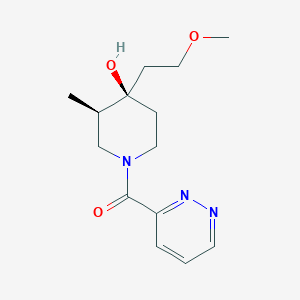

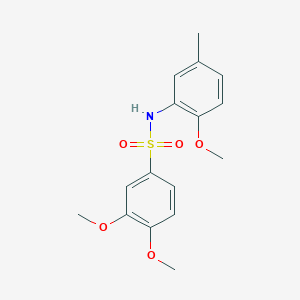
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5646872.png)